Functional Switch from δ-Opioid Antagonism to Agonism When Comparing 2,6-Dimethyl-L-tyrosine to L-Tyrosine and 2,6-Difluoro-L-tyrosine
A direct head-to-head comparison within the same scaffold (Tic-Asp*-Bid) reveals that substitution with 2,6-dimethyl-L-tyrosine (Dmt) produces a potent and selective δ opioid receptor agonist (MVD, IC50 = 0.12 nM), while identical substitution with L-tyrosine (Tyr) or 2,6-difluoro-L-tyrosine (Dft) results in potent and selective δ opioid receptor antagonists (pA2 = 8.85 and 8.95, respectively) [1]. This demonstrates a complete functional inversion rather than a simple potency shift.
| Evidence Dimension | In vitro functional activity at δ opioid receptor |
|---|---|
| Target Compound Data | IC50 = 0.12 nM (δ agonist) |
| Comparator Or Baseline | L-Tyrosine (Tyr): pA2 = 8.85 (δ antagonist); 2,6-Difluoro-L-tyrosine (Dft): pA2 = 8.95 (δ antagonist) |
| Quantified Difference | Functional conversion from full antagonism to full agonism (inverse efficacy change). |
| Conditions | Mouse Vas Deferens (MVD) assay |
Why This Matters
This functional switch is a critical differentiator for procurement; using unmodified tyrosine will yield an entirely different pharmacological tool, compromising the validity of the study.
- [1] Balboni, G., et al. (2010). Role of 2′,6′-Dimethyl-L-Tyrosine (Dmt) in Some Opioid Lead Compounds. Bioorg Med Chem. 18(16):6024–6030. View Source
